molecular formula C30H24N6O3 B2539231 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) CAS No. 477493-52-0

2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)

Cat. No.: B2539231
CAS No.: 477493-52-0
M. Wt: 516.561
InChI Key: USPYAEVSPKHRSH-UHFFFAOYSA-N
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Description

2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) is a bis-acetamide derivative featuring a central oxybis (–O–) bridge connecting two N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide moieties. The benzoimidazole core is a privileged heterocyclic scaffold known for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

2-[2-[3-(1H-benzimidazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N6O3/c37-27(31-21-9-5-7-19(15-21)29-33-23-11-1-2-12-24(23)34-29)17-39-18-28(38)32-22-10-6-8-20(16-22)30-35-25-13-3-4-14-26(25)36-30/h1-16H,17-18H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPYAEVSPKHRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)COCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivatives . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

N-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitro-phenyl-1H-1,2,3-triazol-1-yl)acetamide (6p)

  • Structural Features : Incorporates a 1,2,3-triazole ring and nitro-substituted phenyl group instead of the oxybis bridge.
  • Biological Activity: Exhibits 68.23% quorum sensing inhibition at 250 µM in P. aeruginosa with low cytotoxicity in normal kidney cells .
  • Key Difference : The triazole ring enhances π-π stacking and hydrogen bonding, which may improve target binding compared to the oxybis-linked compound.

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

  • Structural Features : Contains a thioacetamido (–S–) linker and dinitrophenyl substituent.
  • Biological Activity : Demonstrates antimicrobial and anticancer activities, likely due to the electron-withdrawing nitro groups enhancing reactive oxygen species (ROS) generation .
  • Key Difference : The thioether linkage and nitro groups may confer greater metabolic stability than the oxybis ether bridge.

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(3-(1H-indol-3-yl)acryloyl)phenyl)acetamide

  • Structural Features : Combines benzoimidazole-thioether and indole-acryloyl moieties.
  • Biological Activity : Shows antioxidant activity (DPPH radical scavenging: ~70% at 100 µg/mL) and antimicrobial effects against E. coli and S. aureus .

4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)benzenesulfonamide (7a)

  • Structural Features: Includes a sulfonamide group and methylamino linker.
  • Biological Activity : Exhibits analgesic (ED₅₀: 12 mg/kg) and anticancer activity (IC₅₀: 8 µM against MCF-7 cells) .
  • Key Difference : The sulfonamide group enhances solubility and enzyme-targeting capabilities.

Comparative Analysis Table

Compound Name Structural Highlights Biological Activities Key Advantages/Limitations References
2,2'-oxybis(...)acetamide Oxybis bridge, dual benzoimidazole units Potential multivalent QS inhibition (inferred) Symmetry may improve binding; untested
6p (Triazole-nitro derivative) Triazole, nitro-phenyl 68.23% QS inhibition, low cytotoxicity High potency, safe profile
W1 (Thioacetamido-dinitrophenyl) Thioether, dinitrophenyl Antimicrobial, anticancer ROS-mediated action; possible toxicity
Indole-acryloyl derivative () Indole, acryloyl Antioxidant (70% DPPH scavenging), antimicrobial Dual activity; limited cancer data
7a (Sulfonamide-methylamino) Sulfonamide, methylamino Analgesic (ED₅₀: 12 mg/kg), anticancer (IC₅₀: 8 µM) High solubility, broad targeting

Research Findings and Mechanistic Insights

  • Quorum Sensing Inhibition: Compounds like 6p and 6i (64.99% QS inhibition at 250 µM) suggest that electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance LasR receptor antagonism in P. aeruginosa . The oxybis-linked compound’s symmetrical structure may similarly disrupt QS pathways but requires validation.
  • Anticancer Activity : Derivatives with sulfonamide (7a) or dinitrophenyl (W1) groups exhibit ROS-mediated apoptosis, whereas the oxybis compound’s mechanism remains speculative .
  • Antioxidant Potential: Indole-acryloyl hybrids () highlight the role of conjugated systems in radical scavenging, a feature absent in the oxybis derivative .

Biological Activity

2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide), also known as a benzimidazole derivative, has gained attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structural configuration that enhances its reactivity and biological interactions, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) includes an imidazole ring, which is crucial for its biological activity. The imidazole moiety allows the compound to engage in hydrogen bonding and coordinate with metal ions, essential for various biochemical processes.

IUPAC Name: 2-[2-[3-(1H-benzimidazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide
Molecular Formula: C30H24N6O3
CAS Number: 477493-52-0

Anticancer Activity

Research indicates that compounds containing imidazole rings often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) can induce apoptosis in cancer cell lines. A notable study demonstrated that related compounds significantly suppressed tumor growth in murine models, highlighting their potential as anticancer agents .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-725.72 ± 3.95Induction of apoptosis
Compound BU8745.2 ± 13.0Inhibition of cell proliferation

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been extensively studied. 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) has shown promising results against various bacterial strains. Specifically, it has been effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potency.

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (μg/mL)Inhibition Zone (mm)
Staphylococcus aureus4021
Escherichia coli20014
Pseudomonas aeruginosa50010

The mechanisms underlying the biological activity of 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) involve interactions with biological macromolecules such as proteins and nucleic acids. The compound's ability to form hydrogen bonds and coordinate with metal ions facilitates its binding to target sites, which may lead to enzyme inhibition or disruption of cellular processes.

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:

  • Study on Anticancer Properties : A recent investigation into a series of benzimidazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .
  • Evaluation of Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of related compounds against resistant strains of bacteria, revealing significant inhibitory effects comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide), and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example, aza-Michael addition reactions under reflux conditions with catalysts like triethylamine in aprotic solvents (e.g., DMF) yield intermediate products . Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents (e.g., benzimidazole:acyl chloride at 1:2.2). Recrystallization in methanol or ethanol ensures purity, validated by TLC and melting-point analysis .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Characterize the compound via:

  • FT-IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and benzimidazole N-H bands (~3400 cm⁻¹).
  • NMR : ¹H NMR should show acetamide methylene protons as singlets (~δ 3.8–4.2 ppm) and aromatic protons from benzimidazole (~δ 7.2–8.3 ppm). ¹³C NMR detects carbonyl carbons (~170 ppm) and quaternary carbons in the oxybis bridge .
  • Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity or interaction with biological targets?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states . Molecular docking (e.g., AutoDock Vina) with protein targets (e.g., kinases) can predict binding affinities. For example, docking studies of similar benzimidazole-acetamide derivatives show hydrogen bonding with active-site residues (e.g., Asp86 in COX-2) . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., pH, co-solvents) or cell-line variability. Standardize protocols using:

  • Positive Controls : Compare with known inhibitors (e.g., aspirin for COX-2).
  • Dose-Response Curves : Use ≥3 technical replicates to calculate SEM.
  • Meta-Analysis : Cross-reference data from public databases (e.g., ChEMBL) to identify outliers .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methodological Answer : Employ:

  • HPLC : Use a C18 column with gradient elution (water:acetonitrile, 0.1% TFA) to resolve polar byproducts.
  • Membrane Filtration : Nanofiltration (MWCO 500 Da) removes unreacted precursors.
  • Crystallization Screening : Test solvent combinations (e.g., DCM:hexane) to optimize crystal yield and purity .

Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) be systematically studied for scale-up?

  • Methodological Answer :

  • Kinetic Profiling : Use in situ FT-IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.
  • Thermodynamic Analysis : Calculate ΔG and activation energy (Eₐ) via Eyring plots.
  • Scale-Up : Apply QbD (Quality by Design) principles, using microreactors for continuous flow synthesis to minimize side reactions .

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